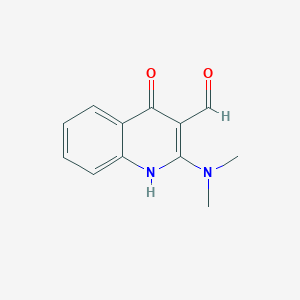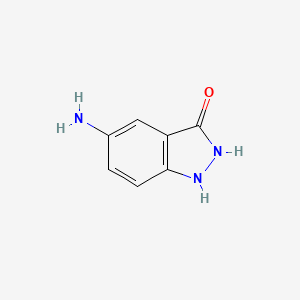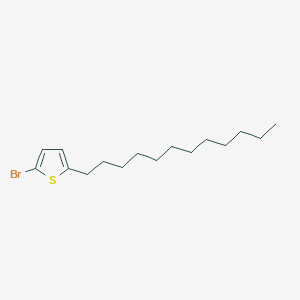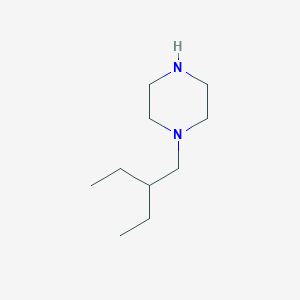![molecular formula C14H9NO B1283429 10H-Benzofuro[3,2-b]indole CAS No. 248-66-8](/img/structure/B1283429.png)
10H-Benzofuro[3,2-b]indole
説明
10H-Benzofuro[3,2-b]indole is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Biochemical Pathways
It is known that benzofuran derivatives have been evaluated for their antibacterial activities . This suggests that 10H-Benzofuro[3,2-b]indole may interact with biochemical pathways related to bacterial growth and survival, but further studies are needed to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of this compound. For instance, the synthesis of a related compound, 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole, was performed in dimethyl sulfoxide (DMSO) at 80°C . This suggests that the chemical environment can play a crucial role in the properties of benzofuroindole derivatives.
生化学分析
Biochemical Properties
10H-Benzofuro[3,2-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. For instance, the compound may act as an inhibitor for certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
特性
IUPAC Name |
10H-[1]benzofuro[3,2-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c1-3-7-11-9(5-1)14-13(15-11)10-6-2-4-8-12(10)16-14/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZIFFMSPJVFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569496 | |
| Record name | 10H-[1]Benzofuro[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-66-8 | |
| Record name | 10H-[1]Benzofuro[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 10H-Benzofuro[3,2-b]indole synthesized?
A1: 10H-Benzofuro[3,2-b]indoles can be synthesized through a cascade cyclization reaction. This involves reacting 2-[(2-azidophenyl)ethynyl]phenols with a base to promote benzofuran cyclization. This is followed by a rhodium(ii)-catalyzed C-H amination step, ultimately yielding the desired this compound structure. []
Q2: What are the structural characteristics of this compound?
A2: this compound derivatives, specifically those with nitro group substitutions, have been characterized through single-crystal X-ray diffraction. This technique provides insights into the three-dimensional arrangement of atoms within the molecule, revealing details about bond lengths, bond angles, and intermolecular interactions. []
Q3: Can this compound act as a donor molecule in TADF emitters?
A3: Yes, research has shown that this compound (BFI) can function as an effective donor unit in thermally activated delayed fluorescence (TADF) emitters. When coupled with an appropriate acceptor, like aryltriazine, BFI-based emitters exhibit interesting photophysical and electroluminescence properties. The electronegativity of the heteroatom within the BFI scaffold plays a crucial role in influencing the singlet-triplet energy splitting and overall TADF mechanism of these compounds. []
Q4: How does the structure of this compound derivatives influence their interaction with BKCa channels?
A4: Research indicates that certain derivatives of this compound, particularly those containing chlorine and trifluoromethyl substituents, can significantly potentiate the activity of large-conductance calcium-activated potassium (BKCa) channels. This potentiation arises from the binding of these derivatives to a specific pocket located within the outer vestibule of the BKCa channel. This binding interaction stabilizes the channel's open conformation, thereby enhancing its activity. []
Q5: Are there any known energetic derivatives of this compound?
A5: Yes, 2,4,7,9-tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) is an energetic derivative synthesized from 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) in N,N-dimethylformamide (DMF) solution. The presence of nitro groups significantly impacts its energetic properties and thermal stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)












